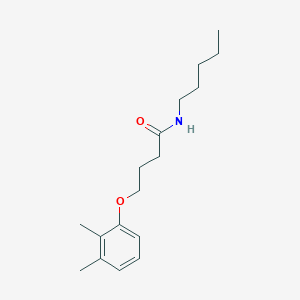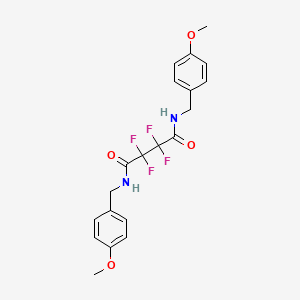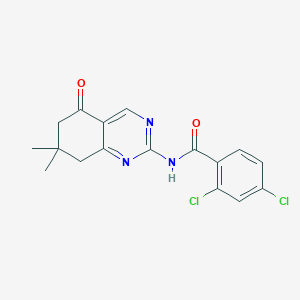![molecular formula C23H22ClFN4O3S B4579784 7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)
7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Descripción general
Descripción
7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a compound related to the fluoroquinolone family of antibiotics, designed for potent antibacterial activity. It is part of a broader class of compounds synthesized for their significant effectiveness against both Gram-positive and Gram-negative bacteria.
Synthesis Analysis
The synthesis of similar fluoroquinolone derivatives typically involves multi-step chemical reactions starting from basic quinolone structures. For instance, 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, a compound with similar structural features, was labeled with carbon-14 for metabolic studies through two distinct reaction routes, highlighting the complexity and versatility in synthesizing such compounds (Nagatsu & Irikura, 1981).
Molecular Structure Analysis
The molecular structure of fluoroquinolones is characterized by a bicyclic core that interacts with bacterial enzymes. The presence of a fluorine atom at the C-6 position and a piperazinyl group at C-7 are critical for their activity. The structural analysis often involves spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the presence of functional groups and the overall molecular framework.
Chemical Reactions and Properties
Fluoroquinolones undergo various chemical reactions, including decarboxylation and photodegradation. The reaction pathways can be influenced by environmental factors such as light exposure, leading to the substitution of fluorine atoms or degradation of the piperazine moiety. The electrochemical properties of these compounds have been studied to understand their reduction mechanisms and acid-base equilibria, which are crucial for their antibacterial activity and stability (Mella, Fasani, & Albini, 2001).
Aplicaciones Científicas De Investigación
Antibacterial Activity and Structure-Activity Relationships
The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. Research conducted by Koga et al. (1980) on the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids found that derivatives of this compound exhibited more activity than oxolinic acid against a range of bacteria, highlighting its potential as a potent antibacterial agent (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Synthesis and Chemical Properties
The synthesis techniques and chemical properties of fluoroquinolone derivatives, including this compound, have been explored to enhance antibacterial efficacy and understand its mechanism of action. For instance, Chu and Claiborne (1991) described the practical synthesis of iminochlorothioformates and their application in synthesizing novel tetrahydroisothiazoloquinoline derivatives, demonstrating innovative approaches to modifying fluoroquinolone structures for increased antibacterial activity (Chu & Claiborne, 1991).
Electrochemical Studies
Electrochemical studies on this compound and its synthetic precursors have provided insights into its reactivity and stability. Srinivasu et al. (1999) investigated the electrochemical behavior of this compound, revealing its electrochemical reduction mechanism and proposing an electroanalytical method for its quantitative analysis (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
Photochemical Behavior
The photochemistry of this compound in aqueous solutions has been studied to understand its stability and degradation pathways under light exposure. Mella, Fasani, and Albini (2001) investigated the photochemical reactions of ciprofloxacin, a compound closely related in structure, providing valuable information on how similar compounds might behave under similar conditions (Mella, Fasani, & Albini, 2001).
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. The presence of a piperazine ring and a quinoline carboxylic acid group suggests that it might interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its structural features, it may exert its effects by modulating the activity of its target proteins, thereby influencing the cellular processes in which these proteins are involved .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by the pH of its environment, as certain functional groups in the compound may undergo ionization at specific pH levels. Additionally, the compound’s efficacy could be influenced by temperature, which can affect the compound’s kinetics and dynamics .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-[4-[(4-chlorophenyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O3S/c1-2-27-13-17(22(31)32)21(30)16-11-18(25)20(12-19(16)27)28-7-9-29(10-8-28)23(33)26-15-5-3-14(24)4-6-15/h3-6,11-13H,2,7-10H2,1H3,(H,26,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTRUIIPVRWGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{4-[(4-Chlorophenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)
![N-isopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4579739.png)

![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4579748.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)


![N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)
![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)